molecular formula C17H33NO B461531 N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine

N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine

Cat. No.: B461531
M. Wt: 267.4g/mol
InChI Key: WADFSFVIZVWBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine is an organic compound characterized by its unique structure, which includes a dicyclohexylmethoxy group attached to an N,N-dimethylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine typically involves the reaction of dicyclohexylmethanol with N,N-dimethylethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include strong acids or bases, while solvents such as dichloromethane or toluene are often employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation can enhance the efficiency of the production process. Additionally, purification methods like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylmethoxy group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways or as a drug candidate for specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dicyclohexylmethoxy)-N,N-diethylethanamine
  • 2-(dicyclohexylmethoxy)-N,N-dimethylpropanamine
  • 2-(dicyclohexylmethoxy)-N,N-dimethylbutanamine

Uniqueness

Compared to similar compounds, N-[2-(dicyclohexylmethoxy)ethyl]-N,N-dimethylamine stands out due to its specific structural features, which may confer unique chemical and biological properties. Its dicyclohexylmethoxy group provides steric hindrance, potentially affecting its reactivity and interactions with other molecules. Additionally, the N,N-dimethylethanamine backbone may influence its solubility and pharmacokinetic properties, making it a distinct compound of interest in various research applications.

Properties

Molecular Formula

C17H33NO

Molecular Weight

267.4g/mol

IUPAC Name

2-(dicyclohexylmethoxy)-N,N-dimethylethanamine

InChI

InChI=1S/C17H33NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h15-17H,3-14H2,1-2H3

InChI Key

WADFSFVIZVWBOH-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1CCCCC1)C2CCCCC2

Canonical SMILES

CN(C)CCOC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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